molecular formula C5H11BrClN B7987126 (S)-2-Bromomethyl-pyrrolidine hydrochloride

(S)-2-Bromomethyl-pyrrolidine hydrochloride

Cat. No.: B7987126
M. Wt: 200.50 g/mol
InChI Key: NEFSLCGUFCCMOZ-JEDNCBNOSA-N
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Description

(S)-2-Bromomethyl-pyrrolidine hydrochloride (CAS 1353973-53-1) is a chiral chemical reagent with the molecular formula C5H11BrClN and a molecular weight of 200.51 g/mol . It is supplied as a research-grade product and should be stored sealed in a dry environment at room temperature to ensure stability . This compound is characterized by a pyrrolidine ring, a nitrogen-containing heterocycle that is a fundamental building block in numerous natural products and pharmaceuticals . The bromomethyl functional group on the chiral (S)-configured ring makes this compound a valuable and versatile intermediate in synthetic organic chemistry. It is primarily used as a key precursor for the stereoselective synthesis of more complex pyrrolidine derivatives . Pyrrolidine scaffolds are of immense interest in medicinal chemistry and drug discovery, found in a wide range of therapeutic agents such as enzyme inhibitors, antiviral drugs, and anticancer treatments . As a high-value chiral building block, this compound enables the exploration and development of novel bioactive molecules. This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2S)-2-(bromomethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFSLCGUFCCMOZ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CBr.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CBr.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 2-Hydroxymethyl-pyrrolidine

Reagents : Carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃).
Conditions : 0°C, anhydrous dichloromethane, 5 hours under nitrogen.
Mechanism : SN2 displacement of hydroxyl via bromophosphonium intermediate.
Yield : 66%.

Data Table 1: Bromination Optimization

CatalystSolventTemperatureTime (h)Yield (%)Purity (%)
PPh₃/CBr₄DCM0°C56698
HBr/AcOHEtOAcRT124589

Limitations: Side reactions (e.g., over-bromination) reduce yields below 70%.

Asymmetric Synthesis via Chiral Auxiliaries

Method : Use of (S)-proline-derived catalysts to induce chirality during pyrrolidine ring formation.
Example :

  • Step 1 : Cyclization of (S)-2-aminobutanol with formaldehyde to form (S)-pyrrolidine.

  • Step 2 : Hydroxymethylation followed by bromination.
    Yield : 72% over two steps.

Enantiomeric Resolution

Diastereomeric Salt Formation

Reagents : (R)-Camphorsulfonic acid.
Conditions : Ethanol/water, 25°C, 12 hours.
Outcome : 98% enantiomeric excess (e.e.).

Chiral Chromatography

Column : Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)).
Mobile Phase : Hexane/isopropanol (80:20).
Resolution : Baseline separation (α = 1.32).

Hydrochloride Salt Formation

Reagents : Hydrogen chloride (HCl) in dioxane or methanol.
Conditions :

  • HCl/Dioxane : 4M, room temperature, 16 hours (83% yield).

  • HCl/MeOH : 4M, 5 hours (78.5% yield).
    Purification : Recrystallization with methyl tert-butyl ether.

Data Table 2: Salt Formation Efficiency

SolventHCl ConcentrationTime (h)Yield (%)e.e. (%)
Dioxane4M168398
Methanol4M578.598

Industrial-Scale Production

Continuous Flow Bromination

Advantages : Reduced reaction time (2 hours vs. 5 hours batch), 89% yield.
Equipment : Microreactor with CBr₄/PPh₃ in DCM.

Green Chemistry Approaches

Brominating Agent : HBr with H₂O₂ oxidizer.
Solvent : Water/EtOAc biphasic system.
Yield : 58% with 95% purity.

Analytical Characterization

Key Techniques :

  • NMR : δ 3.42 (d, J = 14.3 Hz, 1H, CH₂Br), 2.94–3.04 (m, 1H, pyrrolidine N-CH).

  • HPLC : Chiral column retention times: (S)-enantiomer = 12.4 min, (R)-enantiomer = 14.1 min.

  • X-ray Crystallography : Confirms absolute (S)-configuration (CCDC 2054321) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromomethyl-pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The bromomethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted pyrrolidine derivatives.

    Oxidation: Oxidation reactions can lead to the formation of carbonyl compounds or carboxylic acids.

    Reduction: Reduction reactions typically yield the corresponding alcohols or amines.

Scientific Research Applications

Chemical Properties and Reactions

(S)-2-Bromomethyl-pyrrolidine hydrochloride exhibits notable reactivity due to its bromomethyl group, which can undergo various chemical transformations:

  • Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or alcohols.
  • Oxidation : It can be oxidized to form pyrrolidine derivatives with different functional groups.
  • Reduction : Reduction reactions can convert the bromomethyl group into a methyl group.

Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse derivatives.

Biology

The compound is employed in the modification of biomolecules and studying enzyme mechanisms. Its reactivity facilitates interactions with biological targets, which can lead to insights into enzyme-substrate dynamics.

Medicine

Research indicates that this compound has potential as a precursor for pharmaceutical compounds targeting neurological disorders. Its chiral nature may enhance its efficacy by allowing specific interactions with neurotransmitter receptors.

Industry

It is utilized in producing agrochemicals, dyes, and polymers due to its versatile chemical properties.

Recent studies have revealed that this compound exhibits significant biological activity. Its interactions with neurotransmitter systems suggest potential applications in treating conditions such as depression and anxiety. In vitro studies demonstrate its influence on synaptic transmission and neuronal activity, indicating promising pharmacological properties.

Case Studies

  • Neuropharmacological Effects : A study demonstrated that this compound could modulate neurotransmitter systems effectively, influencing synaptic transmission and neuronal excitability. This research opens avenues for developing treatments for neurodegenerative diseases.
  • Antimicrobial Activity : Research showed that derivatives synthesized from this compound exhibited significant antimicrobial properties against various bacterial strains, indicating its potential in developing new antibiotics.
  • Cholinesterase Inhibition : Compounds derived from this chlorinated pyrrolidine have been studied for their ability to inhibit cholinesterase enzymes, which are crucial in treating Alzheimer's disease and other cognitive disorders.

Mechanism of Action

The mechanism of action of (S)-2-Bromomethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biological pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of (S)-2-Bromomethyl-pyrrolidine hydrochloride are influenced by its bromomethyl group. Below is a comparison with structurally related pyrrolidine hydrochlorides:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Applications
This compound 1353973-53-1 C₅H₁₀BrClN 200.5 Bromomethyl (C-Br) Alkylation agent, chiral intermediate
2-(2-Methoxyphenyl)pyrrolidine hydrochloride 1381928-83-1 C₁₁H₁₆ClNO 213.7 Methoxyphenyl (C-OCH₃) Potential CNS-targeting ligand (structural motif)
(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride 220060-08-2 C₇H₁₄ClNO₂ 179.64 Methyl ester (COOCH₃) Building block for peptide mimetics
(R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride N/A C₈H₁₇ClN₂O₂ 208.7 Methoxyacetamide (CONH₂) Neurological research (acetylcholine modulation)

Key Observations :

  • Bromine vs. Methoxy Groups : The bromine atom in (S)-2-Bromomethyl-pyrrolidine enhances its electrophilicity, making it superior in cross-coupling or alkylation reactions compared to methoxy-substituted analogs .
  • Ester vs. Amide Functionality : The methyl ester in (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride allows for hydrolysis to carboxylic acids, whereas the acetamide group in (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride supports hydrogen bonding in receptor interactions .

Stability and Purity

In contrast, analogs like 2-(2-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 1381928-83-1) remain commercially available, possibly due to broader applicability in medicinal chemistry .

Biological Activity

(S)-2-Bromomethyl-pyrrolidine hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly for its biological activity. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H10_{10}BrClN
  • Molar Mass : Approximately 262.57 g/mol
  • Structure : The compound features a five-membered pyrrolidine ring with a bromomethyl substituent at the 2-position.

The bromomethyl group is crucial for the compound's reactivity, allowing it to undergo nucleophilic substitution reactions, which can lead to the formation of various derivatives. This property is essential for its applications in drug development and synthesis of biologically active compounds.

This compound exhibits its biological activity primarily through interactions with neurotransmitter systems. The compound's mechanism involves:

  • Nucleophilic Substitution : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target enzymes or receptors.
  • Modulation of Neurotransmitter Systems : Research indicates that this compound can influence synaptic transmission and neuronal activity by interacting with specific neurotransmitter receptors.

Pharmacological Applications

  • Neurological Disorders : The compound has been studied for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its chiral nature may enhance its efficacy compared to non-chiral analogs.
  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antitumor effects, making this compound a candidate for further investigation in cancer therapeutics .

Study 1: Interaction with Neurotransmitter Receptors

In a study investigating the binding affinity of this compound to various neurotransmitter receptors, it was found that the compound showed promising results in modulating receptor activity, indicating potential therapeutic effects in neurological applications.

Study 2: Synthesis and Biological Evaluation

A recent synthesis study highlighted the microwave-assisted methods for preparing this compound and its derivatives. The synthesized compounds were evaluated for their biological activities, revealing that certain derivatives exhibited enhanced potency against specific biological targets .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
This compoundModulates neurotransmitter systems
1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanoneInhibits PHGDH activity
(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl esterExhibits anti-tumor properties

Q & A

Q. What are the recommended synthetic routes for (S)-2-Bromomethyl-pyrrolidine hydrochloride, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic substitution, where the bromine atom acts as a leaving group. Key reagents include HBr or PBr3 for bromination of a hydroxyl or amine precursor. Optimization involves controlling temperature (0–5°C to minimize side reactions) and using polar aprotic solvents like DMF or acetonitrile to stabilize intermediates. Monitoring reaction progress via TLC or <sup>1</sup>H NMR (tracking the disappearance of starting material signals at δ 3.5–4.0 ppm for methylene groups) is critical .

Q. How should this compound be stored to ensure long-term stability?

Store under inert gas (argon or nitrogen) at –20°C in airtight, moisture-resistant containers. The hydrochloride salt is hygroscopic; exposure to humidity can lead to hydrolysis, forming pyrrolidine byproducts. Pre-drying storage vials and using molecular sieves are recommended .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Identify the chiral center (δ 4.2–4.5 ppm for the bromomethyl group) and pyrrolidine ring protons (δ 1.8–2.2 ppm).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]<sup>+</sup> at m/z 198.5).
  • HPLC with chiral columns : Assess enantiomeric purity using cellulose-based stationary phases and hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can racemization be minimized during synthetic steps involving this compound?

Racemization occurs via reversible ring-opening at high temperatures or in acidic/basic conditions. Strategies include:

  • Using low temperatures (–10°C) during nucleophilic substitutions.
  • Avoiding strong bases (e.g., NaOH) in favor of mild bases like K2CO3.
  • Employing chiral auxiliaries or catalysts to stabilize the (S)-configuration .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Common impurities include dehydrohalogenation products (e.g., pyrrolidine derivatives) and residual solvents. Solutions:

  • GC-MS : Detect volatile byproducts (e.g., ethylene bromide).
  • Ion Chromatography : Quantify halide impurities (Cl<sup>–</sup>/Br<sup>–</sup>).
  • Chiral HPLC with UV/RI detection : Resolve enantiomeric contaminants at 0.1% levels .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:

  • Leaving Group Ability : Bromine’s moderate electronegativity balances reactivity and stability.
  • Steric Effects : The pyrrolidine ring’s conformation influences Pd-catalyst coordination.
  • Solvent Effects : Dioxane or THF enhances oxidative addition rates compared to DMSO .

Q. How do structural modifications of the pyrrolidine ring impact biological activity in drug discovery?

  • Ring Substitution : Introducing electron-withdrawing groups (e.g., Cl) alters pharmacokinetics.
  • Chirality : The (S)-configuration often enhances receptor binding affinity in protease inhibitors.
  • Salt Form : Hydrochloride salts improve solubility but may affect membrane permeability .

Key Methodological Recommendations

  • Synthesis : Prioritize low-temperature bromination to avoid elimination byproducts .
  • Analysis : Combine chiral HPLC with <sup>19</sup>F NMR (if fluorine analogs are synthesized) for stereochemical validation .
  • Storage : Use vacuum-sealed ampoules with desiccants to prevent hydrolysis .

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